molecular formula C16H26N2O2 B8526971 (E)-1-tert-Butyl-2-[1-(tert-butylperoxy)-1-phenylethyl]diazene CAS No. 62204-54-0

(E)-1-tert-Butyl-2-[1-(tert-butylperoxy)-1-phenylethyl]diazene

Cat. No.: B8526971
CAS No.: 62204-54-0
M. Wt: 278.39 g/mol
InChI Key: XHVHEJSTCZMBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-tert-Butyl-2-[1-(tert-butylperoxy)-1-phenylethyl]diazene is a useful research compound. Its molecular formula is C16H26N2O2 and its molecular weight is 278.39 g/mol. The purity is usually 95%.
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Properties

CAS No.

62204-54-0

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

tert-butyl-(1-tert-butylperoxy-1-phenylethyl)diazene

InChI

InChI=1S/C16H26N2O2/c1-14(2,3)17-18-16(7,20-19-15(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3

InChI Key

XHVHEJSTCZMBNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC(C)(C1=CC=CC=C1)OOC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.0 grams (.025 moles) of 50% sodium hydroxide in 20 ml. of methanol, cooled to 15° C in a 50 ml. erlenmeyer flask was added 2.77 grams (.0277 moles) of 90% t-butylhydroperoxide slowly and with rapid stirring. After the addition was complete, the reaction was stirred for 10 minutes at 10° C. To the above solution was added 4.05 grams (.02 moles) of 1-t-butylazo-1-phenyl-1-chloroethane dropwise over a 15 minute period holding the temperature at 10° C. After the addition was complete, the reaction was stirred for 30 minutes at 0°-5° C, poured into 150 ml. of ice water and extracted with pentane. The pentane solution was washed with 10% potassium hydroxide solution, water, saturated NaHCO3 solution, water, dried over anhydrous sodium sulfate, filtered and the pentane evaporated under reduced pressure to leave 3.3 grams (65% yield) of crude 1-t-butylazo-1-phenyl-1-(t-butylperoxy)ethane. The infrared spectrum indicated the product was contaminated to a small extent by 1-t-butylazo -1-phenyl-1-methoxyethane which resulted from the chloro compound reacting to a small extent with the methanol solvent.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Quantity
4.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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